Temazepam-d8

Isotopic cross-contribution GC-MS SIM LC-MS/MS quantitation

Temazepam-d8 is the only perdeuterated IS providing a full +8 Da mass separation, completely isolating its ion cluster from the analyte’s M, M+1, and M+2 isotopic envelope. This eliminates the ion cross‑contamination that reduces LLOQ integrity with -d5 analogues, making it essential for validated forensic, bioequivalence, and ANDA methods. Supplied as an ISO 17034 & ISO/IEC 17025 qualified RM under DEA exempt preparation status, it removes inter‑state transfer restrictions and simplifies inventory compliance for multi‑jurisdiction laboratories.

Molecular Formula C16H5D8ClN2O2
Molecular Weight 308.8
Cat. No. B1163282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemazepam-d8
SynonymsN-Methyloxazepam-d8; NSC 246303; Ro 5-5345-d8; Ro 5-5354-d8; Wy 3917-d8
Molecular FormulaC16H5D8ClN2O2
Molecular Weight308.8
Structural Identifiers
SMILES[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C(C(C=C(Cl)C=C2)=C2N3C([2H])([2H])[2H])=NC(O)C3=O
InChIInChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeySEQDDYPDSLOBDC-JGUCLWPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temazepam-d8 Certified Deuterated Reference Material for Benzodiazepine Bioanalysis & Forensic Toxicology


Temazepam-d8 (Item No. 18481, CAS 2747917-64-0) is a perdeuterated analogue of the benzodiazepine temazepam, with eight deuterium atoms replacing the methyl and phenyl protons of the parent molecule . It is manufactured and tested under ISO/IEC 17025 and ISO 17034 as a qualified Reference Material (RM) . This compound is intended exclusively as an internal standard (IS) for the quantitative determination of temazepam (Item No. ISO60182) in GC-MS or LC-MS/MS workflows . Its isotopic labeling confers a +8 Da mass shift, enabling chromatographic co-elution with the analyte while providing unambiguous mass discrimination that is essential for correcting matrix effects, extraction losses, and instrument variability in complex biological and forensic matrices [1].

Why Temazepam-d8 Cannot Be Directly Substituted with Temazepam-d5 or Unlabeled Internal Standards in Quantitative MS


Attempting to substitute Temazepam-d8 with its less deuterated -d5 analogue or a non-isotopic structural analogue introduces quantifiable analytical risk. The +5 Da shift of temazepam-d5 places its monoisotopic peak within the natural abundance isotopic envelope of the analyte, increasing the probability of ion cross-contribution (CC), a phenomenon where the IS signal spills into the analyte ion channel and vice versa, leading to systematically biased concentration estimates [1]. A systematic review of benzodiazepine isotopically labelled analogues (ILAs) has documented that inadequate mass separation between analyte and IS ion clusters compromises the integrity of selected ion monitoring (SIM) data and can elevate baseline noise in calibration curves [1]. In contrast, Temazepam-d8 provides a full +8 Da separation, moving its ion cluster entirely outside the analyte's M, M+1, and M+2 isotopic peak cluster, thereby minimizing CC risk and enhancing quantitative accuracy, particularly at low analyte concentrations where interference effects are proportionally larger [1].

Temazepam-d8 Quantitative Differentiation Evidence vs. Closest Alternative Internal Standards


Mass Shift Advantage: +8 Da for Temazepam-d8 vs. +5 Da for Temazepam-d5 Eliminates Isotopic Overlap

The critical differentiator between Temazepam-d8 and the alternative internal standard Temazepam-d5 is the degree of isotopic separation from the native analyte. Temazepam has a nominal monoisotopic mass of 300.7 Da; its natural abundance M+2 isotopic peak from the chlorine atom contributes approximately 32% relative abundance, and the M+5 peak is extremely low (<0.1%) [1]. A +5 Da IS (temazepam-d5) therefore has its monoisotopic peak at m/z 305.7, which can still overlap with the trailing edge of the analyte's isotopic envelope in low-resolution mass spectrometers, causing cross-contribution (CC) [1]. Temazepam-d8 shifts the IS cluster to m/z 308.7, completely clearing the analyte's natural isotopic pattern and eliminating the primary source of ion ratio distortion [1]. This principle is grounded in systematic CC data compiled for benzodiazepine ILAs, which demonstrate that a larger mass shift consistently yields lower CC values and more reliable quantitative transitions [1].

Isotopic cross-contribution GC-MS SIM LC-MS/MS quantitation Benzodiazepine bioanalysis

Certified Reference Material Purity: Temazepam-d8 ≥98% vs. Typical Purity of >97% for d5 Analogues

Vendor certificates of analysis specify the chemical purity of Temazepam-d8 (Cayman Item No. 18481) as ≥98% . In contrast, public specifications for temazepam-d5 standards from LGC and similar providers indicate a minimum purity of >97% . While a 1% purity difference appears marginal, for certified reference materials used in regulatory method validation (e.g., ANDA submissions), the higher purity specification translates directly to a lower maximum impurity carryover, reducing potential interference from the non-deuterated temazepam impurity that could contribute a signal to the analyte channel. The ISO 17034 accreditation of Temazepam-d8 further ensures metrological traceability and batch-to-batch consistency .

Reference material purity Method validation ISO 17034 Quality control

Regulatory Procurement Advantage: DEA Exempt Preparation Status of Temazepam-d8

Temazepam-d8 (Item No. 23789, Cayman) is supplied as a DEA exempt preparation, meaning no DEA registration or associated paperwork is required for purchase in the United States . This is a critical operational advantage over the unlabeled temazepam analytical standard, which is a Schedule IV controlled substance requiring DEA licensure, secure storage, and usage logging . The temazepam-d5 solution from Cerilliant is also provided as a DEA exempt chemical preparation, so this advantage is shared within the deuterated class . However, the combination of DEA exempt status with the higher isotopic purity of the -d8 variant presents a unique procurement value for laboratories that must balance regulatory compliance burden with analytical performance requirements.

Controlled substance procurement DEA exempt preparation Forensic Toxicology Laboratory compliance

Temazepam-d8 Application Scenarios for Quantification of Temazepam in Bioanalysis, Forensics, and ANDA Method Development


High-Sensitivity Quantitative LC-MS/MS in Plasma for Pharmacokinetic Studies

In pharmacokinetic bioanalysis, where temazepam concentrations may range from low ng/mL to sub-ng/mL, the +8 Da mass shift of Temazepam-d8 ensures that even minimal ion cross-contribution from the internal standard channel to the analyte channel does not inflate lower limit of quantitation (LLOQ) values. This precision is critical for generating reliable AUC and t1/2 estimates for generic drug bioequivalence submissions .

Forensic Postmortem Toxicology Requiring DEA-Exempt Analytical Standards

Forensic laboratories conducting postmortem temazepam quantitation across multiple jurisdictions benefit from the DEA exempt preparation status of Temazepam-d8, which eliminates inter-state controlled substance transfer restrictions and reduces the administrative burden of maintaining Schedule IV inventory logs, while providing the isotopic discrimination necessary for complex, decomposed matrices .

Development of GC-MS Selected Ion Monitoring (SIM) Methods for Benzodiazepine Panels

When developing or validating a GC-MS SIM method for a panel of benzodiazepines including temazepam, the use of Temazepam-d8 rather than -d5 minimizes the need for mathematical correction of cross-contribution, as compiled in systematic CC data for benzodiazepine ILAs. This simplification of data processing pipelines is advantageous for high-throughput forensic urine drug testing programs .

ANDA Quality Control Method Validation with ISO 17034 Reference Material

For ANDA applicants, the ISO 17034 accredited Temazepam-d8 reference material provides the metrologically traceable purity and batch-specific certificates of analysis required under FDA guidance for analytical method validation. The ≥98% purity specification reduces the contribution of unlabeled temazepam impurity to less than 2%, supporting tighter acceptance criteria for system suitability tests .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temazepam-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.